3-(Propylamino)propan-1-ol physical and chemical properties
3-(Propylamino)propan-1-ol physical and chemical properties
An In-Depth Technical Guide to 3-(Propylamino)propan-1-ol: Properties, Synthesis, and Applications in Research and Development
Introduction
3-(Propylamino)propan-1-ol is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This structure makes it a versatile building block in organic synthesis, particularly valued by researchers and professionals in pharmaceutical and materials science. Its ability to participate in a wide range of chemical transformations allows for the straightforward introduction of a hydrophilic, flexible three-carbon linker bearing both hydrogen-bond donor and acceptor sites. This guide offers a comprehensive overview of its core physical and chemical properties, outlines a standard synthesis protocol, and discusses its applications, reactivity, and safety considerations, providing a crucial resource for its effective utilization in a laboratory setting.
Section 1: Molecular Identity and Structure
The unique physicochemical characteristics and reactivity of 3-(Propylamino)propan-1-ol stem directly from its molecular structure. The presence of both a secondary amine and a primary hydroxyl group on a flexible propane chain defines its utility as a chemical intermediate.
Table 1: Key Molecular Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 38825-85-3 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | 3-(Propylamino)propan-1-ol |
| Canonical SMILES | CCCNCCO |
The secondary amine acts as a nucleophile and a weak base, while the primary alcohol can also serve as a nucleophile and participate in hydrogen bonding. This duality is central to its role as a versatile synthon in drug development and polymer chemistry.
Caption: 2D Structure of 3-(Propylamino)propan-1-ol
Section 2: Physicochemical Properties
The physical properties of 3-(Propylamino)propan-1-ol are largely dictated by its ability to form hydrogen bonds via both the amine and alcohol moieties, leading to a relatively high boiling point and good solubility in polar solvents. While specific experimental data for this compound is not widely published, the properties of the parent compound, 3-Amino-1-propanol, provide a useful benchmark.
Table 2: Physicochemical Data
| Property | Value (3-(Propylamino)propan-1-ol) | Reference Value (3-Amino-1-propanol) |
|---|---|---|
| Appearance | Data not available | Colorless to pale yellow liquid[1] |
| Odor | Data not available | Fish-like[1][2] |
| Boiling Point | Data not available | 184-188 °C[1][3] |
| Melting Point | Data not available | 10-13 °C[1] |
| Density | Data not available | ~0.982 g/cm³ at 20 °C |
| Solubility | Good water solubility | Soluble in water, alcohol, ether, acetone, chloroform[2] |
The addition of the propyl group is expected to slightly increase the boiling point and decrease the density and water solubility compared to 3-amino-1-propanol, due to the increased molecular weight and hydrocarbon character.
Section 3: Chemical Reactivity and Synthetic Utility
The value of 3-(Propylamino)propan-1-ol in research and development lies in the distinct reactivity of its two functional groups, which can often be addressed selectively.
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The Secondary Amine: This group is the primary site of nucleophilic and basic activity. It readily undergoes N-alkylation, N-acylation, and condensation reactions. Its basicity allows it to act as a proton scavenger or a weak base catalyst in certain reactions.
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The Primary Alcohol: The hydroxyl group is a potent nucleophile, particularly after deprotonation. It is a site for O-alkylation, esterification, and conversion into a better leaving group (e.g., tosylate or mesylate) to facilitate subsequent nucleophilic substitution.
This bifunctionality makes it an ideal scaffold for creating more complex molecules, including various heterocyclic systems and chiral fragments for drug discovery.[4]
Caption: Key reactive sites on the 3-(Propylamino)propan-1-ol molecule.
Section 4: Synthesis Protocol
One of the most direct and common methods for synthesizing secondary amino alcohols like 3-(Propylamino)propan-1-ol is through reductive amination. This process involves the reaction of a primary amino alcohol with an aldehyde, followed by the reduction of the intermediate imine.
Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system where the progress can be monitored by techniques like Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.
Causality and Experimental Choices:
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Reactants: 3-Amino-1-propanol is the amine source, and propionaldehyde is the source of the propyl group.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can often be used in a one-pot procedure without isolating the imine intermediate.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more readily reduced.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-amino-1-propanol (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Aldehyde Addition: Add propionaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
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Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed. Maintain the temperature below 30°C with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material (3-amino-1-propanol) is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield pure 3-(Propylamino)propan-1-ol.
Caption: Workflow for the synthesis via reductive amination.
Section 5: Applications in Drug Development and Research
Amino alcohols are crucial structural motifs in a vast number of pharmaceuticals.[5][6] Their derivatives are found in beta-blockers, antimalarials, and antidepressants.[] The utility of 3-(Propylamino)propan-1-ol in this field is primarily as a precursor or intermediate. For example, the structurally related compound 3-methylamino-1-phenyl-1-propanol is a key precursor to the widely used antidepressant Fluoxetine.[8] Similarly, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical intermediate for Duloxetine.
By analogy, 3-(Propylamino)propan-1-ol serves as a valuable building block for:
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Lead Optimization: Modifying existing drug candidates by incorporating the propylamino-propanol moiety to fine-tune properties like solubility, lipophilicity, and metabolic stability.
-
Fragment-Based Discovery: Acting as an sp³-rich fragment for screening against biological targets.[4]
-
Linker Technology: Serving as a flexible linker in the synthesis of PROTACs or other bifunctional molecules.
Beyond pharmaceuticals, it is used as an intermediate for surfactants, corrosion inhibitors, and specialty polymers.
Section 6: Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of 3-(Propylamino)propan-1-ol.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from direct sunlight and incompatible materials.
-
Handling: As with related amino alcohols, 3-(Propylamino)propan-1-ol should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood. Avoid breathing vapors and prevent contact with skin and eyes.[10]
-
Hazards: The parent compound, 3-amino-1-propanol, is classified as corrosive and can cause severe skin burns and eye damage.[9] It is also harmful if swallowed. While a specific SDS for 3-(Propylamino)propan-1-ol must be consulted, it should be treated with similar precautions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
3-(Propylamino)propan-1-ol is a synthetically valuable molecule whose utility is derived from its bifunctional nature. The presence of both a secondary amine and a primary alcohol allows for a diverse range of chemical modifications, making it an important intermediate for scientists in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
- ChemicalBook. (n.d.). 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL | 2158-67-0.
- Fengchen Group. (n.d.). The Versatility of Amino Alcohols in Chemical Manufacturing.
- Stenutz, R. (n.d.). 3-amino-1-propanol.
- AKos Consulting & Solutions. (n.d.). 3-{[3-(Methylamino)propyl]amino}-1-propanol. Retrieved from AKos Consulting & Solutions website.
- Sigma-Aldrich. (n.d.). 3-Amino-1-propanol 99% 156-87-6.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem Compound Database. Retrieved from [Link]
-
Scott, J. D., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Retrieved from [Link]
- Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS.
- ResearchGate. (n.d.). Examples of β-amino alcohol drugs. [Download Scientific Diagram].
- Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Diethylamino-1-propanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Propanol.
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Amino-1-propanol.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- Benchchem. (n.d.). 3-(3-Hydroxy-propylamino)-propan-1-ol | 68333-85-7.
- Sasol. (2024).
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
Sources
- 1. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. univarsolutions.com [univarsolutions.com]
- 3. 3-amino-1-propanol [stenutz.eu]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
